molecular formula C20H30N2O4 B13934781 Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)- CAS No. 20527-61-1

Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)-

Cat. No.: B13934781
CAS No.: 20527-61-1
M. Wt: 362.5 g/mol
InChI Key: ZFPXRUWYABZHBU-UHFFFAOYSA-N
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Description

Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)- is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. This compound is known for its unique structure, which includes two cyclohexyl groups and a 3-oxobutyl group attached to the barbituric acid core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid and acetic anhydride. The reaction conditions include using acetic acid as a solvent and acetic anhydride as a dehydrating agent . The process is relatively straightforward, involving crystallization, filtration, and drying to obtain the refined product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional steps to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted barbituric acid derivatives .

Mechanism of Action

The mechanism of action of 1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit cell proliferation by interfering with DNA synthesis and protein synthesis. The compound binds to DNA and inhibits the activity of enzymes involved in these processes, leading to reduced cell growth and proliferation . Additionally, it may modulate the activity of certain signaling pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl groups and the 3-oxobutyl group enhances its lipophilicity and potential biological activity compared to other barbituric acid derivatives .

Properties

CAS No.

20527-61-1

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

1,3-dicyclohexyl-5-(3-oxobutyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H30N2O4/c1-14(23)12-13-17-18(24)21(15-8-4-2-5-9-15)20(26)22(19(17)25)16-10-6-3-7-11-16/h15-17H,2-13H2,1H3

InChI Key

ZFPXRUWYABZHBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3

Origin of Product

United States

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